molecular formula C11H18N4O B6647527 N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

Cat. No. B6647527
M. Wt: 222.29 g/mol
InChI Key: HYSDSVZZNLKUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets specific enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells, making it a promising candidate for the development of new cancer therapies. In

Scientific Research Applications

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and pathways play important roles in the development and progression of various types of cancer, including lymphoma, leukemia, and solid tumors.

Mechanism of Action

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide exerts its anti-cancer effects by selectively inhibiting the activity of BTK, ITK, and JAK3. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells in response to antigens. JAK3 is a member of the Janus kinase family, which is involved in cytokine signaling and plays a role in the development and progression of various types of cancer. By inhibiting these enzymes and pathways, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide can induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide have been extensively studied in preclinical models and clinical trials. In preclinical studies, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. In clinical trials, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has demonstrated promising results in patients with relapsed or refractory lymphoma and leukemia, with manageable side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide for lab experiments is its high selectivity and potency. It has been shown to selectively inhibit the activity of BTK, ITK, and JAK3, with minimal off-target effects. This makes it a valuable tool for studying the role of these enzymes and pathways in cancer development and progression. However, one of the limitations of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

Future Directions

There are several future directions for the development and application of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. One potential direction is the combination of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance. Another direction is the exploration of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide in other types of cancer, such as solid tumors, where BTK, ITK, and JAK3 are also involved in cancer development and progression. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, as well as its optimal dosing and scheduling in different patient populations.

Synthesis Methods

The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction between tert-butylamine and 2-chloropyrazine, which results in the formation of N-tert-butyl-2-pyrazinylamine. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.

properties

IUPAC Name

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(10(16)15-11(2,3)4)14-9-7-12-5-6-13-9/h5-8H,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDSVZZNLKUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.